molecular formula C12H16BrNO B8801019 (5-Bromo-2-(2-methylpyrrolidin-1-YL)phenyl)methanol

(5-Bromo-2-(2-methylpyrrolidin-1-YL)phenyl)methanol

Cat. No. B8801019
M. Wt: 270.17 g/mol
InChI Key: CKMGUMXWZFNYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-(2-methylpyrrolidin-1-YL)phenyl)methanol is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-(2-methylpyrrolidin-1-YL)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-(2-methylpyrrolidin-1-YL)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromo-2-(2-methylpyrrolidin-1-YL)phenyl)methanol

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

[5-bromo-2-(2-methylpyrrolidin-1-yl)phenyl]methanol

InChI

InChI=1S/C12H16BrNO/c1-9-3-2-6-14(9)12-5-4-11(13)7-10(12)8-15/h4-5,7,9,15H,2-3,6,8H2,1H3

InChI Key

CKMGUMXWZFNYPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=C(C=C(C=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-(2-methylpyrrolidin-1-yl)benzaldehyde (17 g, 63.4 mmol) in methanol (150 mL) under nitrogen was added sodium borohydride (2.41 g, 63.4 mmol) at 0° C. in portions. The reaction mixture was stirred at RT for 1 hour, then evaporated to remove methanol. The resulting crude was taken up with water (250 mL) and extracted with EtOAc (150 mL). The organic layer was washed with water, then dried (Na2SO4) and concentrated under reduced pressure to afford the title compound as a yellow oil (16 g, 93%). 1H NMR (DMSO-d6, 400 MHz) δ 7.53 (1H, d), 7.27 (1H, d), 6.87 (1H, d), 5.22 (1H, t), 4.42 (2H, m), 3.56 (1H, m), 3.36 (1H, m), 2.70 (1H, m), 2.49 (1H, m) 2.09 (1H, m), 1.83 (1H, m), 1.73 (1H, m), 1.47 (1H, m), 0.90 (3H, d).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
93%

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